tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate
Overview
Description
“tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate” is a chemical compound . It is also known as “tert-Butyl [4- (2-hydroxyethyl)phenyl]carbamate” with a molecular formula of CHNO and an average mass of 237.295 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides has been investigated . Another method involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . Another reaction involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .
Scientific Research Applications
-
Synthesis of Phosphatidyl Ethanolamines and Ornithine
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Folate-Conjugated Organic CO Prodrugs
- Field : Medicinal Chemistry
- Application : This study aimed to take advantage of a previously reported approach of enrichment-triggered prodrug activation to achieve targeted delivery by targeting the folate receptor .
- Method : The general idea is to exploit folate receptor-mediated enrichment as a way to accelerate a bimolecular Diels-Alder reaction for prodrug activation .
- Results : The study found that folate conjugation significantly affects the reaction kinetics of the original diene-dienophile pairs .
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Synthesis of N-Boc-protected anilines
-
Synthesis of tetrasubstituted pyrroles
-
Synthesis of Ubrogepant
-
Synthesis of Phosphatidyl Ethanolamines and Ornithine
properties
IUPAC Name |
tert-butyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVMLXMOYYJIEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585657 | |
Record name | tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)carbamate | |
CAS RN |
864539-94-6 | |
Record name | 1,1-Dimethylethyl N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864539-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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